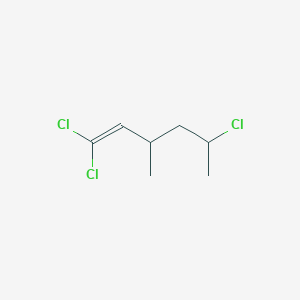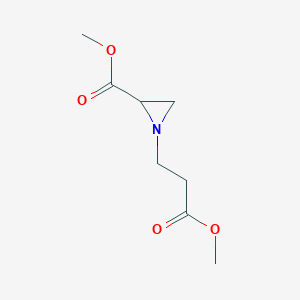![molecular formula C8H12O B14404197 1-Methoxybicyclo[2.2.1]hept-2-ene CAS No. 89570-92-3](/img/structure/B14404197.png)
1-Methoxybicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Methoxybicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common synthetic route involves the anodic oxidation of bicyclo[2.2.1]hept-2-ene in methanolic sodium methoxide. This reaction yields methyl tricyclo[2.2.1.0]heptan-3-yl carbonate, exo-2-methoxybicyclo[2.2.1]heptan-7-yl methyl carbonate, and other related products . Industrial production methods may involve similar electrochemical processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-Methoxybicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can yield different norbornane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions include epoxides, alcohols, and other functionalized norbornene derivatives .
Aplicaciones Científicas De Investigación
1-Methoxybicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 1-Methoxybicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of epoxides and other oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparación Con Compuestos Similares
1-Methoxybicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
2-Norbornene: A parent compound without the methoxy group, used in similar chemical reactions.
2-Methylenenorbornane: Another derivative with a methylene group instead of a methoxy group, exhibiting different reactivity.
5-Norbornene-2-methanol: A compound with a hydroxyl group, used in various synthetic applications.
The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
89570-92-3 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
1-methoxybicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H12O/c1-9-8-4-2-7(6-8)3-5-8/h2,4,7H,3,5-6H2,1H3 |
Clave InChI |
FGGFTSULEJVCBE-UHFFFAOYSA-N |
SMILES canónico |
COC12CCC(C1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



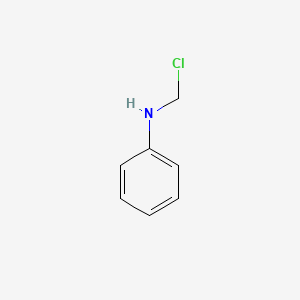
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
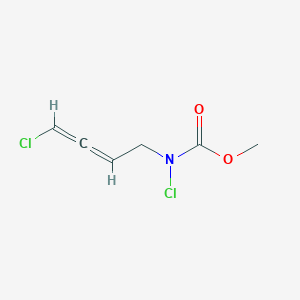
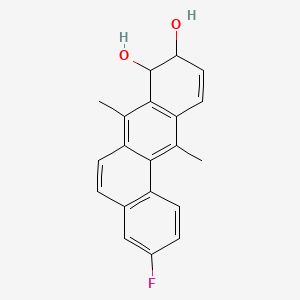
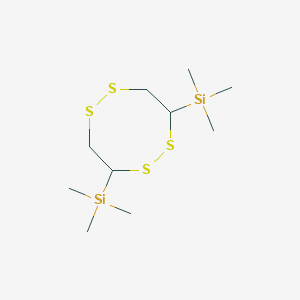
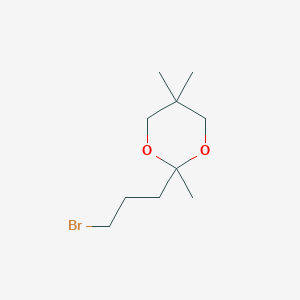
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)
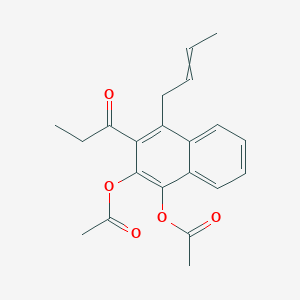

![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
